molecular formula C12H15NO4 B14175440 4-Hydroxyphenyl 6-amino-6-oxohexanoate CAS No. 879871-73-5

4-Hydroxyphenyl 6-amino-6-oxohexanoate

Cat. No.: B14175440
CAS No.: 879871-73-5
M. Wt: 237.25 g/mol
InChI Key: PIUNFXDBICHQGL-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl 6-amino-6-oxohexanoate is a chemical compound with the molecular formula C12H15NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxyphenyl group and an amino-oxohexanoate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenyl 6-amino-6-oxohexanoate typically involves the reaction of 4-hydroxybenzaldehyde with 6-amino-6-oxohexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenyl 6-amino-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxyphenyl 6-amino-6-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Hydroxyphenyl 6-amino-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino-oxohexanoate moiety can form covalent bonds with target molecules. These interactions contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenyl 6-amino-6-oxohexanoate: Characterized by the presence of both hydroxyphenyl and amino-oxohexanoate groups.

    4-Hydroxyphenyl 6-aminohexanoate: Lacks the oxo group in the hexanoate moiety.

    4-Hydroxyphenyl 6-oxohexanoate: Lacks the amino group in the hexanoate moiety.

Uniqueness

This compound is unique due to the presence of both hydroxyphenyl and amino-oxohexanoate groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

879871-73-5

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(4-hydroxyphenyl) 6-amino-6-oxohexanoate

InChI

InChI=1S/C12H15NO4/c13-11(15)3-1-2-4-12(16)17-10-7-5-9(14)6-8-10/h5-8,14H,1-4H2,(H2,13,15)

InChI Key

PIUNFXDBICHQGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC(=O)CCCCC(=O)N

Origin of Product

United States

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